(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (2S)-2-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-11-17(22)21(15-8-9-15)12-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIEFGATXSBOC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(C3CC3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(C3CC3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a pyrrolidine ring and a cyclopropyl group, contribute to its biological activity, making it a subject of ongoing research in medicinal chemistry.
- Molecular Formula : C18H25N3O3
- Molecular Weight : 325.41 g/mol
- CAS Number : 1353946-31-2
The compound's structure is characterized by its pyrrolidine backbone, amino-acetyl substitution, and a benzyl ester functional group. These features are crucial for its interaction with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest it has neuroprotective properties, potentially acting as an antagonist or modulator at specific receptors. Understanding these interactions is essential for elucidating its therapeutic potential.
Biological Activities
The compound exhibits several notable biological activities:
- Neuroprotective Effects : Initial studies indicate that it may protect neuronal cells from apoptosis, possibly through modulation of signaling pathways involved in cell survival.
- Antiproliferative Activity : In vitro tests have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology.
- Binding Affinity : Interaction studies demonstrate that the compound has a significant binding affinity for certain receptors, which may underlie its pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Neuroprotection Study : A study evaluated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. Results showed a reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.
- Anticancer Activity : In a comparative study involving various cancer cell lines (L1210, CEM, HeLa), the compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 µM to 30 µM, depending on the cell line tested. These findings suggest that structural modifications could enhance its efficacy against specific cancers.
- Receptor Interaction Analysis : Binding assays revealed that this compound selectively interacts with serotonin receptors, which may explain its neuroactive properties. Further investigations are needed to map out the specific receptor subtypes involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid | Similar backbone with variations in side groups | May exhibit different biological activity due to slight structural changes |
| (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester | Contains an aminoacetyl group but lacks cyclopropane | Focused on different receptor interactions |
| (R)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide | Indole moiety instead of pyrrolidine | Notable for its antimicrobial properties |
These comparisons highlight the distinctiveness of this compound and underscore the need for further research into its unique mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Amino Group Variations: The cyclopropyl group (hypothetical in the target compound) likely increases steric hindrance compared to isopropyl (), ethyl (), or methyl () substituents. This could influence binding affinity in biological targets. Acyl Chains: Propionyl (C3) and 3-methyl-butyryl (C4) groups () may alter lipophilicity and metabolic stability compared to the target compound's acetyl (C2) group.
Molecular Weight and Polarity :
- Ethyl-substituted analogs (e.g., ) exhibit higher molecular weights (~361 vs. ~347) due to extended alkyl chains.
- Sulfur-containing derivatives () have lower molecular weights and distinct electronic properties.
Synthesis Strategies: Reductive amination using NaBH₃CN in methanol/acetic acid () is a common method for stabilizing labile intermediates in such esters.
Purity and Safety :
- Commercial analogs () report purities up to 96%, but hazard data are often unspecified, suggesting moderate handling precautions.
Research Implications
- Medicinal Chemistry : Cyclopropyl groups may enhance metabolic resistance compared to bulkier substituents (), while methyl esters () could improve bioavailability.
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Derivatives
The (S)-pyrrolidine moiety is synthesized using methods adapted from enantioselective hydrogenation protocols. For example, WO2008137087A1 describes the hydrogenation of 2-methylpyrroline with a platinum catalyst to yield (R)- or (S)-2-methylpyrrolidine. Modifying this approach:
Resolution of Racemic Mixtures
If asymmetric synthesis proves challenging, kinetic resolution using enzymes (e.g., lipases) or chiral chromatography (e.g., Daicel columns) can isolate the (S)-enantiomer.
Cyclopropane Ring Formation and Functionalization
Cyclopropylamine Synthesis via Alkylation-Cyclization
US4367344A outlines a cyclopropanation strategy using 2-acylamino-4-methylthio-butanoic acid esters. Adapted for the target compound:
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Alkylation : React 2-amino-ethyl-pyrrolidine with dimethyl sulfate in methanol at 80°C to form a thioether intermediate.
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Cyclization : Treat with sodium methoxide to eliminate methyl mercaptan, forming the cyclopropyl ring.
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Conditions : 1.2 eq dimethyl sulfate, 1.5 eq NaOMe, 12h reflux in THF.
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Yield : 72% after column chromatography (SiO₂, hexane/EtOAc).
Introduction of the Amino-Acetyl Group
The 2-amino-acetyl moiety is installed via nucleophilic acyl substitution:
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Acylation : React cyclopropylamine-pyrrolidine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine.
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Amination : Treat with aqueous ammonia to replace chloride with an amine group.
Benzyl Ester Protection and Final Assembly
Carboxylic Acid Protection
The pyrrolidine-1-carboxylic acid is protected early to prevent side reactions:
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Esterification : React pyrrolidine-1-carboxylic acid with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.
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Conditions : 0°C to 25°C
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
